molecular formula C14H15NO2 B2635932 3-methyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid CAS No. 185556-32-5

3-methyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid

Cat. No.: B2635932
CAS No.: 185556-32-5
M. Wt: 229.279
InChI Key: YDECTAHOPWOBON-UHFFFAOYSA-N
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Description

3-Methyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid (CAS: 1171591-14-2) is a tetrahydrocarbazole derivative featuring a partially hydrogenated carbazole core with a methyl substituent at position 3 and a carboxylic acid group at position 6. This compound is primarily utilized in research settings, particularly in medicinal chemistry and materials science, due to its structural similarity to bioactive carbazole alkaloids .

Properties

IUPAC Name

6-methyl-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-8-5-6-12-11(7-8)9-3-2-4-10(14(16)17)13(9)15-12/h2-4,8,15H,5-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDECTAHOPWOBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185556-32-5
Record name 3-methyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring system

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydrocarbazole derivatives.

    Substitution: Halogenated or nitrated carbazole derivatives.

Scientific Research Applications

3-methyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an anticancer and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-methyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations
2.1.1. 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic Acid (CAS: N/A)
  • Structural Difference : Replaces the 3-methyl group with a benzyl moiety at position 7.
  • Properties : The benzyl group enhances lipophilicity and may influence binding to biological targets, such as fatty acid-binding proteins, as suggested by DrugBank data .
  • Molecular Weight : 305.37 g/mol (vs. 243.28 g/mol for the 3-methyl analog) .
2.1.2. 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic Acid (CAS: 65764-56-9)
  • Structural Difference : Lacks the 3-methyl group.
  • Properties : Reduced steric hindrance and lower molecular weight (215.25 g/mol) may improve solubility but decrease membrane permeability compared to the methylated analog .
2.2. Functional Group Modifications
2.2.1. 1-(Ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic Acid (CAS: 352549-26-9)
  • Structural Difference : Introduces an ethoxycarbonyl group at position 1.
2.2.2. Ethyl 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate (CAS: 1173908-52-5)
  • Structural Difference : Substitutes the 8-carboxylic acid with a chloro group and adds an ethyl ester at position 3.
  • Properties : The chloro group alters electronic properties, while the ester may improve metabolic stability .
2.3. Positional Isomerism
2.3.1. 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic Acid (CAS: 685862-13-9)
  • Structural Difference : Carboxylic acid group at position 6 instead of 8.
  • Properties : Altered hydrogen-bonding patterns and spatial orientation could significantly impact interactions with biological targets .

Data Tables

Compound CAS Number Molecular Weight (g/mol) Key Substituents Notable Properties
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid 1171591-14-2 243.28 3-CH₃, 8-COOH Research use; limited commercial availability
9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid N/A 305.37 9-benzyl, 8-COOH Potential fatty acid-binding protein ligand
2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic acid 65764-56-9 215.25 8-COOH Higher solubility; lower steric bulk
1-(Ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid 352549-26-9 287.31 1-ethoxycarbonyl, 8-COOH Increased lipophilicity

Biological Activity

3-Methyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid (CAS No. 185556-32-5) is a heterocyclic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H15NO2
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 185556-32-5

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Induction of Apoptosis : The compound induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death. For instance, it has been associated with the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
  • Inhibition of Tumor Growth : In vivo studies demonstrate that this compound can significantly reduce tumor size in xenograft models. Its effectiveness appears to correlate with its ability to inhibit angiogenesis and metastasis .
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets such as enzymes and receptors that are crucial for cancer cell proliferation and survival .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

This compound demonstrates antimicrobial activity against various bacterial strains. It has been noted for its effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria through mechanisms that disrupt cellular integrity and function.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits growth
NeuroprotectiveProtects against oxidative stress
AntimicrobialDisrupts bacterial cell integrity

Case Study: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on various human cancer cell lines (e.g., breast cancer MCF-7 cells). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound was found to induce G0/G1 phase arrest in the cell cycle, leading to decreased proliferation rates .

Mechanistic Insights

The compound's biological effects are attributed to its ability to modulate redox-sensitive signaling pathways. It has been shown to enhance the expression of antioxidant enzymes while reducing reactive oxygen species (ROS) levels in treated cells . This dual action not only contributes to its anticancer effects but also supports its neuroprotective potential.

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid, and what intermediates are critical in these pathways?

  • Methodological Answer : The compound is synthesized via tetrahydrocarbazolone intermediates, which are pivotal in carbazole alkaloid synthesis. A typical route involves cyclization of hydrazones derived from substituted cyclohexanones. For example, 8-methyl-tetrahydrocarbazol-1-one derivatives are synthesized via acid-catalyzed cyclization of hydrazones, followed by oxidation or functionalization to introduce the carboxylic acid moiety . Key intermediates include hydrazones and ketone precursors, with reaction conditions (e.g., solvent, temperature, and catalyst) optimized to avoid side reactions like over-oxidation.

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for related tetrahydrocarbazolones, where bond lengths and angles confirm the fused carbazole ring system . Complementary techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify methyl group positions and carbazole ring substitution patterns.
  • HPLC-MS : For purity assessment, especially to detect impurities such as unreacted intermediates or oxidation byproducts (e.g., 6-chloro derivatives in flavone-carboxylic acid analogs) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound to improve yield and reduce impurities?

  • Methodological Answer : Factorial design is critical for identifying significant variables (e.g., reaction time, temperature, catalyst loading). For example:
  • A 2k^k factorial design can screen variables affecting cyclization efficiency.
  • Response Surface Methodology (RSM) refines optimal conditions, balancing yield and purity. Statistical software (e.g., JMP, Minitab) models interactions between factors, reducing experimental runs by 30–50% compared to one-factor-at-a-time approaches .

Q. What strategies resolve contradictions in spectroscopic data or biological activity observed across studies?

  • Methodological Answer : Contradictions often arise from:
  • Stereochemical variations : Use chiral HPLC or circular dichroism to confirm enantiomeric purity.
  • Solvent effects on NMR : Standardize solvents (e.g., DMSO-d6_6 or CDCl3_3) and temperature.
  • Biological assay variability : Validate assays with positive controls (e.g., known enzyme inhibitors) and replicate experiments using blinded samples to minimize bias .

Q. How can computational modeling predict the reactivity or stability of this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions to predict sites prone to oxidation or nucleophilic attack. For example:
  • HOMO-LUMO gaps indicate stability under acidic/basic conditions.
  • Molecular dynamics simulations model degradation pathways in aqueous environments, guiding storage recommendations (e.g., inert gas, low temperature) .

Q. What advanced purification techniques are recommended for isolating trace impurities in this compound?

  • Methodological Answer :
  • Preparative HPLC : Use C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to separate isomers or chlorinated byproducts .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to remove hydrophobic impurities.

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